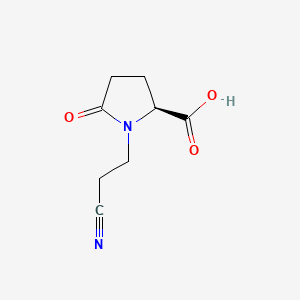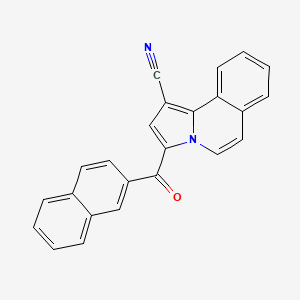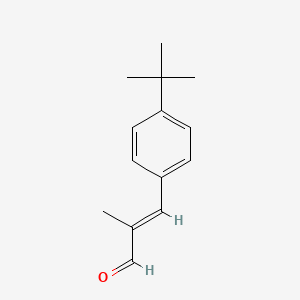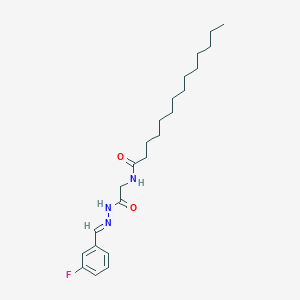
1-(2-Cyanoethyl)-5-oxo-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyanoethyl)-5-oxo-L-proline is a unique organic compound with a cyanoethyl group attached to the proline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyanoethyl)-5-oxo-L-proline typically involves the reaction of L-proline with acrylonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the cyanoethyl group to the proline ring. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Cyanoethyl)-5-oxo-L-proline undergoes various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The cyanoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted proline derivatives.
Aplicaciones Científicas De Investigación
1-(2-Cyanoethyl)-5-oxo-L-proline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Cyanoethyl)-5-oxo-L-proline involves its interaction with specific molecular targets, such as enzymes. The cyanoethyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This interaction can disrupt key biochemical pathways, making it a valuable tool in drug development and biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole
- 1-(2-Cyanoethyl)-2-undecylimidazole
- N,N,N’,N’-tetrakis(2-cyanoethyl)-1,2-ethylenediamine
Uniqueness
1-(2-Cyanoethyl)-5-oxo-L-proline is unique due to its specific structure, which combines the properties of a cyanoethyl group with the proline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
41563-94-4 |
|---|---|
Fórmula molecular |
C8H10N2O3 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
(2S)-1-(2-cyanoethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c9-4-1-5-10-6(8(12)13)2-3-7(10)11/h6H,1-3,5H2,(H,12,13)/t6-/m0/s1 |
Clave InChI |
MISMXAVSVZNOFP-LURJTMIESA-N |
SMILES isomérico |
C1CC(=O)N([C@@H]1C(=O)O)CCC#N |
SMILES canónico |
C1CC(=O)N(C1C(=O)O)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12003106.png)

![2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene](/img/structure/B12003119.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12003125.png)


![[2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate](/img/structure/B12003148.png)

![5-(4-methoxyphenyl)-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B12003160.png)
![1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene](/img/structure/B12003168.png)



